

Technical Guide: Synthesis of 2-tert-Butyl-6-methyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Tert-butyl-6-methyl-4-nitrophenol

Cat. No.: B3204622

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-tert-butyl-6-methyl-4-nitrophenol**, a sterically hindered phenol with potential applications in medicinal chemistry and materials science. The synthesis of this compound presents unique challenges due to the directing effects and steric hindrance of the tert-butyl and methyl groups on the phenol ring. This document outlines a robust synthetic protocol, expected outcomes based on analogous reactions, and detailed characterization data for the starting material.

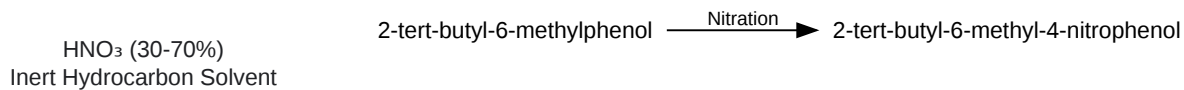
Introduction

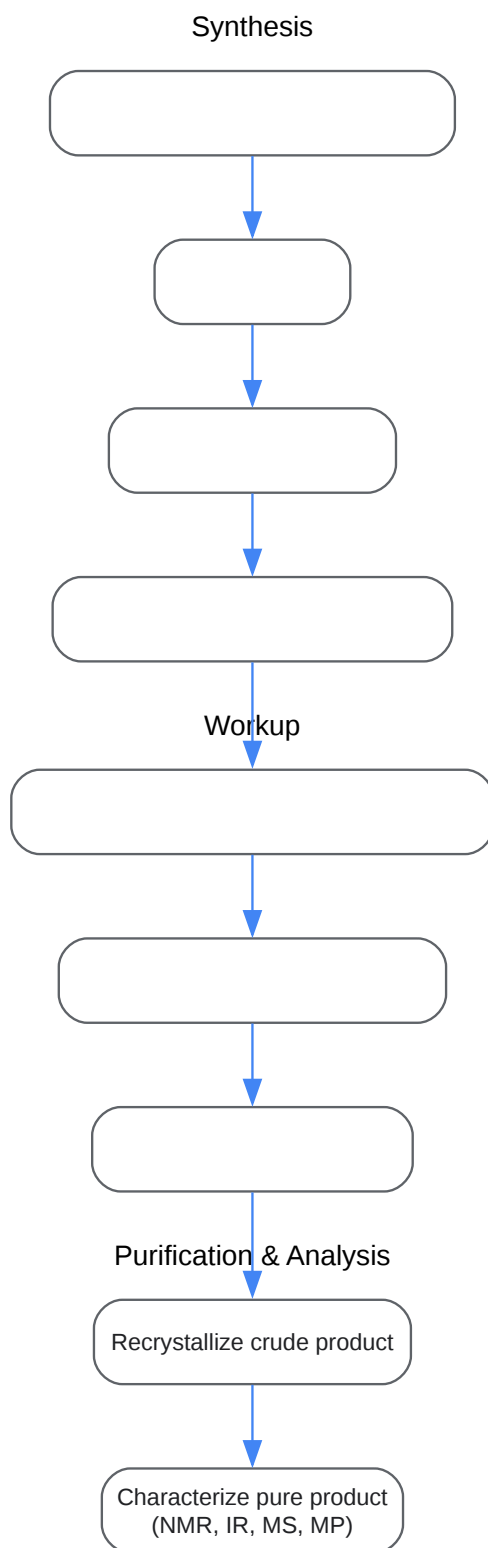
The selective nitration of substituted phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals, agrochemicals, and dyes. However, the nitration of sterically hindered phenols, such as those with bulky alkyl groups ortho to the hydroxyl group, can be challenging. Common nitrating agents, such as mixtures of nitric acid with sulfuric or acetic acid, can lead to undesired side reactions including dealkylation and oxidative degradation.

This guide focuses on a selective method for the para-nitration of 2,6-disubstituted phenols, which is directly applicable to the synthesis of **2-tert-butyl-6-methyl-4-nitrophenol** from 2-tert-butyl-6-methylphenol. The described methodology is designed to overcome the challenges associated with steric hindrance and achieve a high yield of the desired 4-nitro product.

Reaction Pathway

The synthesis of **2-tert-butyl-6-methyl-4-nitrophenol** is achieved through the electrophilic aromatic substitution of 2-tert-butyl-6-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to the steric hindrance at the ortho positions from the tert-butyl and methyl groups, the incoming electrophile (nitronium ion, NO_2^+) is directed to the para position.





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